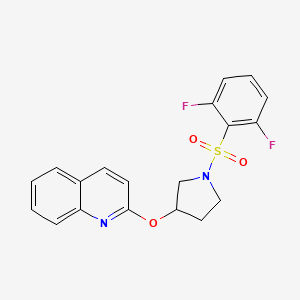

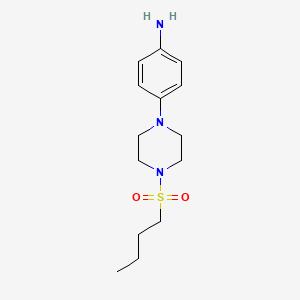

2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” is a complex organic molecule that contains a pyrrolidine ring and a quinoline group. The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The quinoline group is a heterocyclic aromatic organic compound with the formula C9H7N. It’s a colorless hygroscopic liquid with a strong odor, and it’s mainly used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate, and as a solvent for resins and terpenes .

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring and the quinoline group separately, followed by their combination. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors . The quinoline group can be synthesized through several methods, including the Skraup synthesis, the Doebner-Miller reaction, and the Camps cyclization .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a quinoline group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoline group is a planar, aromatic system, which can participate in π-stacking interactions and can act as a hydrogen bond acceptor .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. The pyrrolidine ring can undergo reactions typical of amines, such as alkylation, acylation, and N-oxidation . The quinoline group can undergo electrophilic substitution reactions at the 5- and 8-positions, nucleophilic substitutions at the 2-position, and metal-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine ring and the quinoline group. For instance, the pyrrolidine ring could enhance the lipophilicity and metabolic stability of the compound . The quinoline group could contribute to the compound’s aromaticity and planarity .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Quinoline derivatives, including structures similar to 2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline, are used in various synthesis processes. For instance, they play a role in the oxidation of primary, secondary, and allylic alcohols to corresponding carbonyls. Quinolinium fluorochromate (QFC), a compound related to quinolines, demonstrates efficacy in oxidizing organic sulfides to sulfoxides, suggesting potential use in organic synthesis and chemical transformations (Chaudhuri et al., 1994).

- Direct synthesis of pyridine and quinoline derivatives from N-vinyl and N-aryl amides is a significant step in creating complex organic molecules. This process involves amide activation and π-nucleophile addition, demonstrating the versatility of quinoline compounds in organic chemistry (Movassaghi et al., 2007).

Chemical Analysis and Applications

- Sulfonylation of heteroaromatic N-oxides with sodium sulfinates has been developed as an eco-friendly protocol. This method is used for synthesizing 2-sulfonyl quinolines/pyridines, indicating the role of quinoline derivatives in the development of environmentally benign chemical processes (Peng et al., 2019).

- The use of difluoropyrrole, a building block related to quinoline structures, for preparing neutral anion receptors shows the application of quinoline derivatives in creating molecular entities for specific ion detection, demonstrating their utility in analytical chemistry (Anzenbacher et al., 2000).

Biological Applications

- The synthesis of sulfonamide and sulfonyl ester derivatives of quinolines indicates their potential as non-acidic, non-steroidal, anti-inflammatory agents. This highlights the role of quinoline derivatives in medicinal chemistry and drug development (Bano et al., 2020).

- Sulfonamide-based hybrid compounds, including quinoline derivatives, have been explored for their diverse pharmacological activities. This research underscores the significance of quinoline structures in developing a wide range of therapeutic agents (Ghomashi et al., 2022).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended biological target. Compounds containing a pyrrolidine ring and a quinoline group have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, anticancer, and antiviral activities .

Direcciones Futuras

Future research could focus on exploring the biological activity of this compound and optimizing its properties for potential therapeutic applications. This could involve modifications to the pyrrolidine ring or the quinoline group to enhance the compound’s selectivity, potency, or pharmacokinetic properties .

Propiedades

IUPAC Name |

2-[1-(2,6-difluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O3S/c20-15-5-3-6-16(21)19(15)27(24,25)23-11-10-14(12-23)26-18-9-8-13-4-1-2-7-17(13)22-18/h1-9,14H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNMWSIZQNUXSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2827199.png)

![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2827202.png)

![N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2827215.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2827217.png)